molecular formula C10H13NO B3118594 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 24033-49-6

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3118594
CAS No.: 24033-49-6
M. Wt: 163.22 g/mol
InChI Key: SEFPQGGFTLHJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be synthesized through several methods. One common approach involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound often involves large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo and dihydro derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other benzoxazine derivatives .

Properties

IUPAC Name

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPQGGFTLHJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.